

An In-depth Technical Guide to (S)-2-Benzylaziridine (CAS: 73058-30-7)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Benzylaziridine

Cat. No.: B106299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-benzylaziridine**, a valuable chiral intermediate in organic synthesis, particularly in the development of novel therapeutics. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications in the synthesis of bioactive molecules.

Core Compound Data

(S)-2-Benzylaziridine is a chiral three-membered heterocyclic compound containing a nitrogen atom. Its strained ring structure makes it a reactive and versatile building block in organic synthesis.

Table 1: Physicochemical and Spectroscopic Data for **(S)-2-Benzylaziridine**

Property	Value	Source(s)
CAS Number	73058-30-7	[1]
Molecular Formula	C ₉ H ₁₁ N	[2]
Molecular Weight	133.19 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	86-88 °C at 3 Torr	ChemAxon
Density	1.044 g/cm ³ (predicted)	[3]
Refractive Index	1.568 (predicted)	[3]
Optical Rotation	[\alpha]D ²⁰ -26.5 (c 1.8, EtOH)	ChemAxon
¹ H NMR (300 MHz, CDCl ₃)	δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 2.85 (dd, J=13.5, 6.9 Hz, 1H, CH ₂), 2.75 (dd, J=13.5, 6.9 Hz, 1H, CH ₂), 2.30 (m, 1H, CH), 1.85 (d, J=6.0 Hz, 1H, NH), 1.50 (d, J=3.3 Hz, 1H, CH ₂)	ChemAxon
¹³ C NMR (CDCl ₃)	δ (ppm): 140.2, 129.1, 128.5, 126.3, 41.5, 33.7, 28.9	Generic prediction
IR (neat)	ν (cm ⁻¹): ~3280 (N-H stretch), ~3020 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1600, 1490, 1450 (aromatic C=C stretch), ~1250 (C-N stretch), ~850 (aziridine ring deformation)	Generic prediction
Mass Spectrum (EI)	m/z (%): 133 (M ⁺), 132, 104, 91 (base peak), 77, 65	[2]

Synthesis of (S)-2-Benzylaziridine

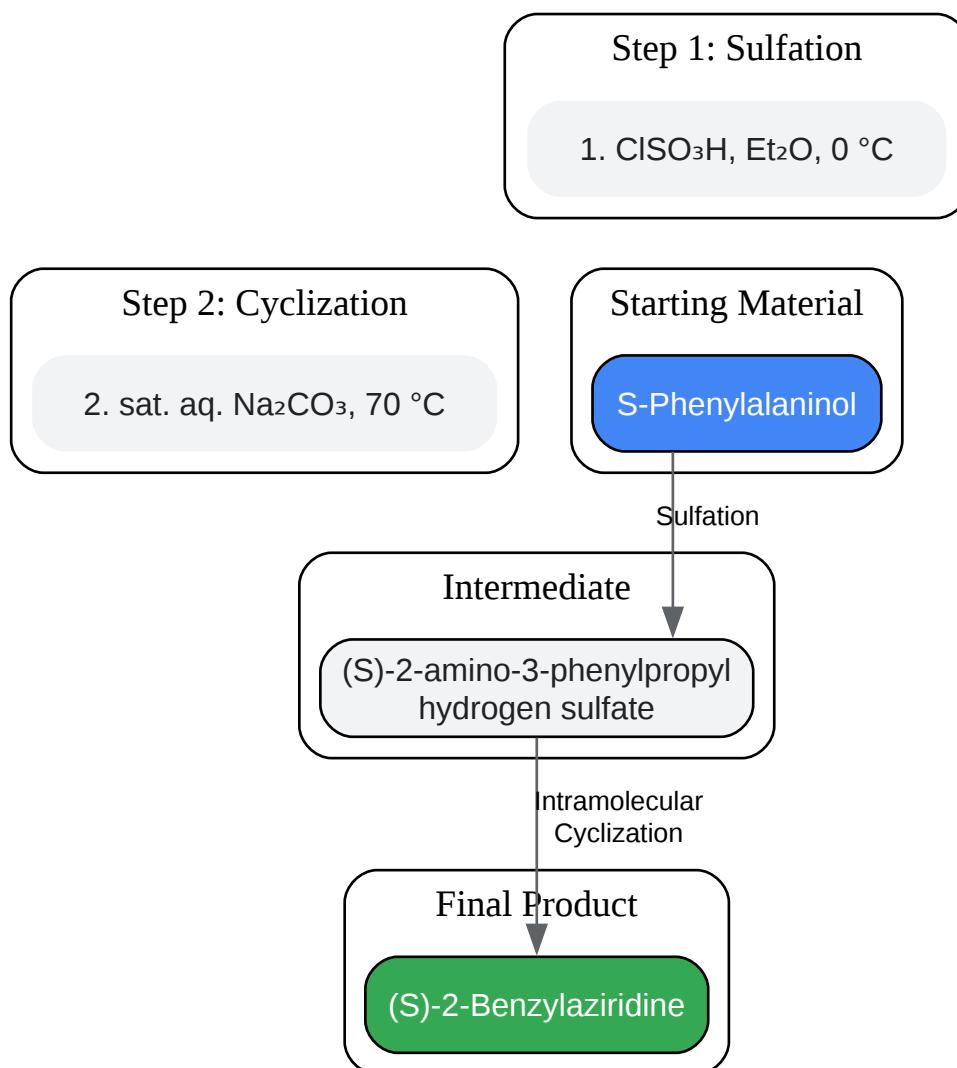
The most common and efficient method for the asymmetric synthesis of **(S)-2-benzylaziridine** is the improved Wenker synthesis, which involves the cyclization of a chiral amino alcohol.

Experimental Protocol: Improved Wenker Synthesis

This protocol is adapted from the work of Li, et al.

Materials:

- (S)-2-amino-3-phenyl-1-propanol
- Chlorosulfonic acid (ClSO_3H)
- Diethyl ether (Et_2O)
- Saturated aqueous sodium carbonate solution (Na_2CO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath


Procedure:

- Formation of the Sulfate Ester:
 - In a 150-mL two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve (S)-2-amino-3-phenyl-1-propanol (10 mmol) in diethyl ether (100 mL).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add chlorosulfonic acid (1.16 g, 10 mmol) dropwise to the stirred solution.

- After the addition is complete, continue stirring at 0 °C for 1 hour.
- The resulting precipitate, the amino alcohol hydrogen sulfate, is collected by filtration and washed with cold diethyl ether.
- Cyclization to the Aziridine:
 - To the isolated sulfate ester, add a saturated aqueous solution of sodium carbonate at 70 °C.
 - Stir the mixture vigorously at this temperature until the reaction is complete (monitor by TLC).
 - Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purification:
 - The crude **(S)-2-benzylaziridine** is purified by vacuum distillation to yield a colorless oil.

Expected Yield: 85%

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Improved Wenker Synthesis of **(S)-2-Benzylaziridine**.

Applications in Drug Development

(S)-2-Benzylaziridine serves as a crucial chiral building block for the synthesis of various pharmaceutical agents. Its primary utility lies in stereoselective ring-opening reactions, which introduce a nitrogen-containing stereocenter into the target molecule.

Synthesis of Renin Inhibitors

(S)-2-Benzylaziridine is a key intermediate in the synthesis of potent and selective renin inhibitors, a class of drugs used to treat hypertension. The aziridine ring is opened by a suitable nucleophile to introduce a β -amino acid moiety, which is a common structural feature in these inhibitors.

Experimental Protocol: General Procedure for the Synthesis of a Renin Inhibitor Intermediate

Note: This is a generalized protocol, and specific conditions may vary depending on the target molecule.

Materials:

- **(S)-2-Benzylaziridine**
- An appropriate organocuprate reagent (e.g., lithium diphenylcuprate) or other suitable nucleophile
- Anhydrous tetrahydrofuran (THF)
- -78 °C cooling bath (e.g., dry ice/acetone)
- Saturated aqueous ammonium chloride solution (NH₄Cl)

Procedure:

- Preparation of the Nucleophile:
 - Prepare the organocuprate reagent *in situ* according to standard literature procedures.
- Ring-Opening Reaction:
 - Dissolve **(S)-2-benzylaziridine** (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
 - Cool the solution to -78 °C.
 - Slowly add the freshly prepared organocuprate solution (1.2 eq) to the stirred aziridine solution.

- Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Work-up and Purification:
 - Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product, a chiral β-substituted amine, is then purified by column chromatography on silica gel. This intermediate can then be carried forward in the synthesis of the final renin inhibitor.

Synthesis of Cannabinoid Type 2 (CB2) Receptor Agonists

The **(S)-2-benzylaziridine** scaffold is also utilized in the synthesis of selective CB2 receptor agonists, which are being investigated for their therapeutic potential in treating inflammatory and neuropathic pain.

Experimental Protocol: General Procedure for the Synthesis of a CB2 Agonist Precursor

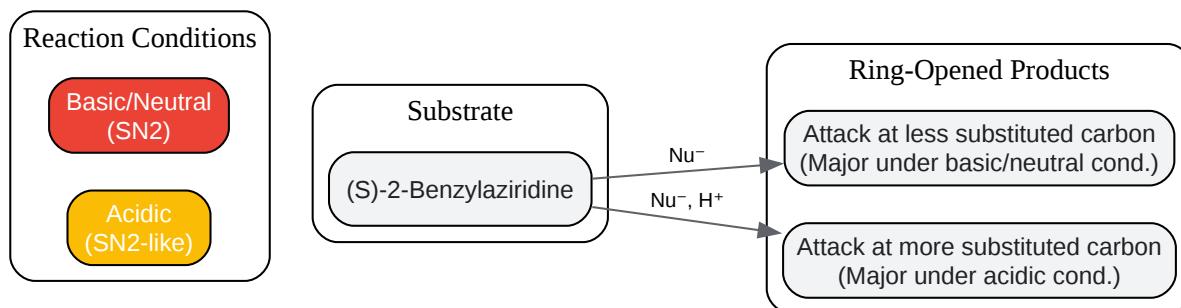
Note: This is a generalized protocol, and specific conditions may vary depending on the target molecule.

Materials:

- **(S)-2-Benzylaziridine**
- A suitable aromatic or heteroaromatic thiol as the nucleophile
- A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Anhydrous dimethylformamide (DMF)

Procedure:

- Deprotonation of the Nucleophile:
 - In a flame-dried, nitrogen-purged flask, suspend the thiol (1.1 eq) in anhydrous DMF.
 - Add the base (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the thiolate.
- Ring-Opening Reaction:
 - Add a solution of **(S)-2-benzylaziridine** (1.0 eq) in anhydrous DMF to the thiolate solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Work-up and Purification:
 - Quench the reaction by the addition of water and extract the product with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The resulting chiral β-aminosulfide intermediate is purified by column chromatography and can be further elaborated to the final CB2 receptor agonist.


Chemical Reactivity and Mechanisms

The synthetic utility of **(S)-2-benzylaziridine** is dominated by the regioselective and stereospecific ring-opening of the strained aziridine ring by various nucleophiles.

Regioselectivity of Ring-Opening

The regioselectivity of the nucleophilic attack on the aziridine ring is influenced by both steric and electronic factors, as well as the nature of the N-substituent. For N-unsubstituted or N-alkyl aziridines like **(S)-2-benzylaziridine**, the reaction generally proceeds via an S_N2 mechanism.

- Under neutral or basic conditions: The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of **(S)-2-benzylaziridine**, this is the unsubstituted CH₂ group.
- Under acidic conditions: The nitrogen atom is protonated to form an aziridinium ion. The nucleophilic attack then occurs at the more substituted carbon atom, which can better stabilize the developing positive charge.

[Click to download full resolution via product page](#)

Caption: Regioselectivity of **(S)-2-Benzylaziridine** Ring-Opening.

Safety and Handling

(S)-2-Benzylaziridine is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage.^[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion

(S)-2-Benzylaziridine is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility in the stereoselective synthesis of key intermediates for renin inhibitors and CB2 receptor agonists highlights its importance in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the research laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-Benzyl-aziridine | 73058-30-7 [sigmaaldrich.com]
- 2. 2-Benzylaziridine | C9H11N | CID 103025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-2-Benzylaziridine (CAS: 73058-30-7)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106299#s-2-benzylaziridine-cas-number-73058-30-7\]](https://www.benchchem.com/product/b106299#s-2-benzylaziridine-cas-number-73058-30-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com